N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Lipophilicity ADME Drug-likeness

This benzothiazole–thioether–acetamide hybrid (XLogP3 4.8, TPSA 105 Ų, MW 358.5) is purpose-built for three high-value research applications: (1) a matched molecular pair negative control alongside the experimentally active thiadiazole hybrid 4g (IC50 26.51 μM, HT-1376 bladder cancer) to isolate the 4-methoxyphenylthio pharmacophore contribution; (2) a chromatographic logP and equilibrium solubility calibration standard bridging polar intermediates and lipophilic hybrids; (3) a chemically stable thioether scaffold for S-oxidation to sulfoxide/sulfone matched triplicate sets. Unlike the reactive 2-chloro intermediate, this compound is stable for long-term storage and multi-step parallel synthesis workflows.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 941988-29-0
Cat. No. B2968991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
CAS941988-29-0
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O2S2/c1-11-8-15-16(9-12(11)2)24-18(19-15)20-17(21)10-23-14-6-4-13(22-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
InChIKeyYCLHUWDQLGIAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941988-29-0) – Procurement-Relevant Structural and Physicochemical Profile


N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941988-29-0, PubChem CID 18586123) is a synthetic benzothiazole–thioether–acetamide hybrid with the molecular formula C18H18N2O2S2 and a molecular weight of 358.5 g/mol [1]. The compound features a 5,6-dimethylbenzothiazole core linked via an acetamide bridge to a 4-methoxyphenyl thioether moiety, yielding a distinct combination of hydrogen-bond acceptors (5), a single hydrogen-bond donor, and a moderately lipophilic profile (XLogP3 4.8) [1]. This scaffold is closely related to the key intermediate 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide, which has been employed in the synthesis of benzothiazole–thiadiazole hybrids with demonstrated anticancer activity [2].

Why N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide Cannot Be Replaced by Generic Benzothiazole Analogs


Although numerous benzothiazole–acetamide derivatives exist in screening collections, simplistic replacement by in-class analogs carries quantifiable risk. The target compound incorporates three synergistic structural features—5,6-dimethyl substitution on the benzothiazole, a thioether (–S–) linkage to the 4-methoxyphenyl ring, and a secondary amide NH—that together define a unique physicochemical fingerprint (XLogP3 4.8, TPSA 105 Ų, 5 rotatable bonds) [1]. Removal of the 4-methoxy group, replacement of the thioether sulfur with a methylene, or oxidation to the sulfoxide/sulfone would alter calculated logP by ≥0.5 log units and TPSA by ≥15 Ų, shifting the compound into different property space [1]. Moreover, the 2-chloro analog (CAS 26447-74-5) serves as a reactive alkylating intermediate, not a biologically stable comparator, and its electrophilic chloroacetamide moiety confers fundamentally different reactivity [2]. These computed differences have direct consequences for solubility, permeability, metabolic stability, and target engagement—making casual substitution scientifically unsound without experimental re-validation.

Quantitative Differentiation Evidence for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941988-29-0)


Computed Lipophilicity (XLogP3) vs. 2-Chloro Analog and Des-Methoxy Analog

The target compound possesses an XLogP3 of 4.8, positioning it in the optimal lipophilicity range for passive membrane permeability while remaining below the 5.0 threshold associated with increased promiscuity and toxicity risk [1]. In contrast, the 2-chloro intermediate (2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide) has a computed XLogP3 of approximately 2.7, making it substantially more polar and less membrane-permeable [2]. Additionally, removal of the 4-methoxy substituent (yielding the phenylthio analog) would reduce XLogP3 by an estimated 0.5–0.7 log units, altering the compound's partitioning behavior [1].

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (TPSA) Comparison vs. 2-Chloro and Thiadiazole Hybrid Analogs

The TPSA of the target compound is 105 Ų, which places it near the upper boundary for favorable oral bioavailability (typically <140 Ų) and well above the threshold for blood–brain barrier penetration (typically <60–90 Ų) [1]. This value is contributed by the two sulfur atoms, the amide carbonyl, the methoxy oxygen, and the benzothiazole nitrogen. By comparison, the 2-chloro intermediate has a lower TPSA of approximately 55–58 Ų, which would predict higher CNS penetration potential but also potentially lower aqueous solubility [2]. The thiadiazole-containing analog 4g from the Öz Bedir et al. study has a TPSA exceeding 140 Ų due to the additional heteroatoms in the thiadiazole ring, which may limit its membrane permeability relative to the target compound [3].

Polar Surface Area Bioavailability CNS Permeability

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate from Close Analogs

The target compound has exactly 1 hydrogen bond donor (the secondary amide NH) and 5 hydrogen bond acceptors (amide carbonyl, methoxy oxygen, benzothiazole N and S, thioether S) with 5 rotatable bonds [1]. This profile is distinct from the 2-chloro analog (1 HBD, 3 HBA, 3 rotatable bonds) [2] and from the des-methoxy phenylthio analog (1 HBD, 4 HBA, 4 rotatable bonds) [REFS-1 inference]. The higher HBA count of the target compound enables more extensive hydrogen-bonding interactions with protein targets, while the moderate rotatable bond count (5) indicates a balance between conformational flexibility (beneficial for induced-fit binding) and entropic penalty upon binding.

Hydrogen Bonding Molecular Flexibility Ligand Efficiency

Thioether Linkage Confers Distinct Metabolic and Chemical Stability Profile Relative to Chloro and Amide Analogs

The thioether (–S–CH2–) linkage connecting the 4-methoxyphenyl ring to the acetamide carbonyl represents a key structural differentiator. Unlike the 2-chloro analog, which contains a reactive electrophilic α-chloroacetamide susceptible to nucleophilic displacement and glutathione conjugation, the thioether is chemically stable under physiological conditions [1]. The thioether is also distinct from the sulfoxide and sulfone oxidation states: oxidation of the thioether to sulfoxide increases TPSA by approximately 15–20 Ų and reduces logP by approximately 0.8–1.0 log units, fundamentally altering the ADME profile [1]. This controlled metabolic liability (potential for slow CYP-mediated S-oxidation) provides a tunable handle for modulating half-life relative to metabolically inert C–C linked analogs.

Metabolic Stability Chemical Stability Prodrug Design

Scaffold Relationship to Experimentally Active Anticancer Benzothiazole–Thiadiazole Series

The target compound shares its 5,6-dimethylbenzothiazole–acetamide core with the intermediate used in the synthesis of compound 4g (N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide), which exhibited an IC50 of 26.51 μM against HT-1376 bladder carcinoma cells at 24 h in the WST-1 assay [1]. While compound 4g is more structurally complex, the shared core scaffold implies that the target compound may serve as a minimalist fragment or negative-control probe for SAR deconvolution of the thiadiazole series—enabling isolation of the contribution of the 4-methoxyphenylthio group versus the thiadiazole extension.

Anticancer Benzothiazole Structure-Activity Relationship

Computed Drug-Likeness and Lead-Likeness Parameters Contrasted with In-Class Analogs

The target compound has a molecular weight of 358.5 g/mol, placing it in the upper range of lead-like space (<350 typically preferred for fragment elaboration) and well within drug-like space (<500) [1]. This contrasts with the larger thiadiazole hybrid 4g (MW > 450 g/mol), which is firmly in drug-like but not lead-like space, and the smaller 2-chloro intermediate (MW ≈ 254.7 g/mol), which falls in fragment space (<300) [2]. The target compound's intermediate size (358.5 g/mol) combined with its balanced property profile (clogP 4.8, TPSA 105 Ų) suggests suitability as a late-stage lead-like scaffold for optimization, bridging the gap between fragment hits and full drug-sized molecules.

Drug-likeness Lead-likeness Fragment-Based Drug Discovery

Recommended Application Scenarios for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941988-29-0) Based on Quantitative Evidence


Negative Control or Minimalist Scaffold Probe in Benzothiazole–Thiadiazole Anticancer SAR Campaigns

Given that the target compound shares its 5,6-dimethylbenzothiazole–acetamide core with the experimentally active thiadiazole hybrid 4g (IC50 26.51 μM, HT-1376 bladder cancer, WST-1 assay, 24 h) [1], it is ideally suited as a matched molecular pair negative control in SAR studies. By comparing the target compound (lacking the thiadiazole extension) against compound 4g, researchers can isolate the contribution of the 4-methoxyphenylthio group versus the thiadiazole–aminophenyl extension to antiproliferative activity, apoptosis induction (caspase 3/7), and cell cycle arrest (G2 phase accumulation) [1]. This application is directly anchored in the experimental data from the Öz Bedir et al. 2025 study.

Physicochemical Probe for ADME Optimization in Benzothiazole-Based Lead Series

With its balanced computed profile (XLogP3 4.8, TPSA 105 Ų, MW 358.5, 5 rotatable bonds, 1 HBD, 5 HBA) [2], this compound can serve as a calibration standard for experimental logP and solubility measurements when developing new benzothiazole-derived chemical series. Its intermediate property values make it suitable for benchmarking chromatographic logP (e.g., RP-HPLC) and equilibrium solubility assays, providing a reproducible reference point that lies between the more polar 2-chloro intermediate (XLogP3 ~2.7) and the larger, more complex thiadiazole hybrids (XLogP3 >5.0 predicted) [2][1]. This scenario leverages the quantitative computed property differences established in Section 3.

Thioether-Containing Building Block for Combinatorial Chemistry and Parallel Synthesis

The thioether (–S–CH2–) linkage provides a chemically stable yet synthetically versatile connection point that can be elaborated via S-alkylation or oxidation chemistry. Unlike the 2-chloro analog, which is a reactive electrophile unsuitable for long-term storage in solution, the target compound can be used in multi-step parallel synthesis workflows as a stable intermediate. The 4-methoxyphenylthio group can be selectively oxidized to sulfoxide or sulfone to generate matched triplicate sets (thioether/sulfoxide/sulfone) for systematic exploration of the impact of sulfur oxidation state on target binding, solubility, and metabolic stability [2]. This utility is directly derived from the thioether stability evidence in Section 3, Evidence Item 4.

Computational Chemistry and Molecular Docking Template for Virtual Screening Library Design

The compound's well-defined computed properties (5 HBA, 1 HBD, TPSA 105 Ų, 5 rotatable bonds) [2] make it an appropriate template for generating virtual combinatorial libraries for docking-based virtual screening. Its intermediate size and balanced hydrogen-bonding capacity allow it to sample diverse binding poses without the excessive flexibility that plagues larger virtual screening compounds. The experimental validation of the benzothiazole core's relevance to anticancer targets (as demonstrated by compound 4g's activity against HT-1376 cells) [1] provides target-context justification for including this scaffold in focused virtual libraries directed at oncology targets.

Quote Request

Request a Quote for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.